1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a hydrazine derivative with a ketone or aldehyde, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized indazole derivative, while substitution could introduce new functional groups.
Scientific Research Applications
1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of materials or other chemicals.
Mechanism of Action
The mechanism of action for 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indazole derivatives such as:
- 1-Methyl-1H-indazole
- 4,5-Dihydro-1H-indazole
- 1-Methyl-4,5-dihydro-1H-pyrazole
Uniqueness
1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one may have unique properties or activities that distinguish it from these similar compounds, such as specific biological activity or chemical reactivity.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-methyl-5,7-dihydro-4H-indazol-6-one |
InChI |
InChI=1S/C8H10N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h5H,2-4H2,1H3 |
InChI Key |
IUBFSVFYJRXNBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC(=O)C2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.